molecular formula C9H4F4O4 B6360281 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid CAS No. 398156-39-3

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid

Cat. No.: B6360281
CAS No.: 398156-39-3
M. Wt: 252.12 g/mol
InChI Key: YRMAWBGTXPIGJV-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is a fluorinated organic compound with the molecular formula C9H4F4O4. This compound is characterized by the presence of four fluorine atoms and a dioxine ring structure, making it a unique and interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is unique due to its dioxine ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is a synthetic compound with potential biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H5_5F4_4NO2_2
  • Molecular Weight : 223.12 g/mol
  • CAS Number : 89586-07-2

Research indicates that compounds similar to 2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine derivatives exhibit various biological activities primarily through enzyme inhibition and receptor interactions.

Inhibition of PARP1

A study highlighted the compound's role as a potential inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair processes. The inhibition of PARP1 can lead to increased sensitivity of cancer cells to chemotherapy:

  • IC50 Values :
    • Compound 4 (related structure): IC50 = 5.8 μM
    • Compound 10 (analog): IC50 = 0.88 μM
    • Most potent inhibitor identified: IC50 = 0.082 μM .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity :
    • Compounds with similar structures have shown promise in cancer treatment by targeting DNA repair mechanisms.
    • The inhibition of PARP1 is particularly relevant in cancers with BRCA mutations.
  • Anti-inflammatory Effects :
    • Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
  • Antioxidant Properties :
    • The presence of fluorine atoms may enhance the stability and efficacy of the compound against oxidative stress.

Case Study: Synthesis and Evaluation

A significant study synthesized various derivatives of benzo[1,4]dioxine and evaluated their biological activities. The findings indicated that modifications to the dioxine structure could enhance potency against specific targets such as PARP1 .

Comparative Analysis Table

CompoundActivity TypeIC50 Value (μM)Reference
Compound 4PARP1 Inhibition5.8
Compound 10PARP1 Inhibition0.88
Lead CompoundPARP1 Inhibition0.082
Benzo[1,4]dioxine DerivativeAnti-inflammatoryN/A

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O4/c10-8(11)9(12,13)17-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMAWBGTXPIGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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